molecular formula C10H12N2O2 B014417 cis-3'-Hydroxycotinine CAS No. 37096-14-3

cis-3'-Hydroxycotinine

Cat. No. B014417
CAS RN: 37096-14-3
M. Wt: 192.21 g/mol
InChI Key: XOKCJXZZNAUIQN-IUCAKERBSA-N
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Description

Synthesis Analysis

The synthesis of cis-3'-Hydroxycotinine involves several steps, starting typically from cotinine, a major nicotine metabolite. One method described involves deprotonation of (S)-cotinine followed by oxidation to give a mixture of trans-/cis-3'-hydroxycotinine, with subsequent purification steps to isolate the desired isomer (Jacob, Shulgin, & Benowitz, 1990). Another approach for synthesizing trans-3'-hydroxycotinine from cotinine involves using NaN[(CH3)3Si]2 and dibenzyl peroxydicarbonate, followed by base-catalyzed hydrolysis (Desai & Amin, 1990).

Scientific Research Applications

  • Cotinine and trans-3'-hydroxycotinine are used as biomarkers for assessing tobacco smoke exposure in pregnant women, indicating their potential as reliable markers for this purpose (H. Kedziora et al., 2007).

  • These compounds are stable biomarkers for estimating tobacco consumption. They are also used to assess alcohol consumption, although the in-sewer loss of ethyl sulfate needs consideration in such analyses (A. Banks et al., 2018).

  • The synthesis of racemic [methyl-d3] forms of nicotine metabolites, including cis-3′-hydroxycotinine, is achieved with high yields. This process has applications in creating standards for analytical purposes (A. Ravard & P. Crooks, 1994).

  • cis-3'-Hydroxycotinine is identified as a major urinary metabolite of beta-nicotyrine in New Zealand white rabbits, demonstrating its role in nicotine metabolism studies (X. Liu et al., 2000).

  • The ratio of plasma nicotine metabolites, including 3HC/cotinine, predicts the success of smoking cessation therapies using transdermal nicotine, highlighting its importance in personalized medicine (R. Schnoll et al., 2009).

  • cis-3'-Hydroxycotinine's pharmacokinetics, including its serum and urine levels in smokers, are critical for understanding its metabolic pathway and potential therapeutic implications (G. Scherer et al., 1988).

Future Directions

The cis-3’-Hydroxycotinine to cotinine ratio could potentially be used to guide pharmacotherapy for smoking cessation . Further studies are needed to explore this possibility .

properties

IUPAC Name

(3S,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKCJXZZNAUIQN-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@@H](C1=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891867
Record name (3S,5S)-3-Hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3'-Hydroxycotinine

CAS RN

37096-14-3
Record name cis-3'-Hydroxycotinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037096143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,5S)-3-Hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-HYDROXYCOTININE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WML2ZJK52E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
P Jacob III, AT Shulgin, NL Benowitz - Journal of medicinal …, 1990 - ACS Publications
… 80:20 mixture of trans-/cis-3'-hydroxycotinine. The pure (>98%… from synthetic (ą)-cis-3'hydroxycotinine; middle panel, m/z … In the 500-MHz NMR spectrum of cis-3'-hydroxycotinine, the …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk
A Ravard, PA Crooks - Journal of Labelled Compounds and …, 1994 - Wiley Online Library
… A method is described for the synthesis of the racemic [methyl-d,] forms of the nicotine metabolites cis-3'-hydroxycotinine and trun~-3'-hydroxycotinine. The key intermediate was [methyl-…
X Liu, K Castagnoli, CJ Van der Schyf… - Chemical Research in …, 2000 - ACS Publications
… (cis-3‘-hydroxycotinine), the diastereoisomer of the major urinary metabolite of (S)-nicotine. The pathway leading to cis-3‘-hydroxycotinine … intermediate, to cis-3‘-hydroxycotinine. The in …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
SE Murphy, LM Johnson, DA Pullo - Chemical research in …, 1999 - ACS Publications
… ( 27), who found that 2-hydroxy-1-methyl-5-(3-pyridyl)pyrrole is metabolized to cis-3‘-hydroxycotinine in the rabbit. A tautomer of this 2-hydroxy pyrrole is Δ 4 ‘ (5 ‘ ) -dehydrocotinine, …
Number of citations: 67 0-pubs-acs-org.brum.beds.ac.uk
NL Benowitz, P Jacob III - British journal of clinical …, 2001 - Wiley Online Library
… In people, very little cotinine is metabolized to the stereoisomer (3′R,5′S)-cis-3′-hydroxycotinine, although the percentage appears to be higher in some animal species [11, 12]. 3-…
E Dagne, N Castagnoli Jr - Journal of Medicinal Chemistry, 1972 - ACS Publications
In an attempt to establish the structure of hydroxycotinine, a mammalian metabolite of nicotine isolated from the urine of smokers, the syntheses of both diastereomeric 3-…
Number of citations: 81 0-pubs-acs-org.brum.beds.ac.uk
P Voncken, K Rustemeier, G Schepers - Xenobiotica, 1990 - Taylor & Francis
… Using capillary g.1.c.-mass spectrometry and hplc, we were able to separate and identify cis-3‘-hydroxycotinine as an S( -)-nicotine metabolite in the urine of rats and hamsters …
X Liu - 1995 - vtechworks.lib.vt.edu
… The mechanism of formation of cis-3'-hydroxycotinine from β-nicotyrine is proposed to … Furthermore, 2-acetoxy-1-methyl-5- (3-pyridyl)pyrrole goes to cis-3'-hydroxycotinine as the major …
Number of citations: 3 vtechworks.lib.vt.edu
P Jacob III, AT Shulgin, L Yu, NL Benowitz - Journal of Chromatography B …, 1992 - Elsevier
… The corresponding spectra for these two hydrogen atoms in cis-3'-hydroxycotinine are a six-line multiplet at 6 1.83 and an eight-line multiplet at c5 3.06. In contrast, the two 4'-hydrogen …
GB Neurath - Nicotine and Related Alkaloids: Absorption …, 2012 - books.google.com
… (1988) tried to detect the isomeric cis-3-hydroxycotinine in smokers' urine. Using high-performance liquid chromatography of a derivative, it appeared to them that the trans isomer was …
Number of citations: 0 books.google.com

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